molecular formula C14H15N3O2S B2415163 9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 489401-12-9

9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2415163
CAS No.: 489401-12-9
M. Wt: 289.35
InChI Key: VMBSDWQLZDNPDS-UHFFFAOYSA-N
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Description

9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core.

    Introduction of the Thiomorpholine Ring: The thiomorpholine ring is introduced through nucleophilic substitution reactions, often using thiomorpholine and suitable leaving groups.

    Functionalization at the 3-Position: The aldehyde group at the 3-position is introduced through formylation reactions, typically using reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thiomorpholine with alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: 9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.

    Reduction: 9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-methanol.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    9-methyl-4-oxo-2-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

Uniqueness

The presence of the thiomorpholine ring in 9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde imparts unique chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-3-2-4-17-12(10)15-13(11(9-18)14(17)19)16-5-7-20-8-6-16/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBSDWQLZDNPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601321445
Record name 9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

489401-12-9
Record name 9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601321445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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